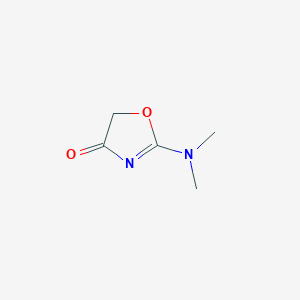

2-(Dimethylamino)oxazol-4(5H)-one

Description

Contextualizing Oxazolone (B7731731) Derivatives as Privileged Scaffolds

Oxazolones, and the broader class of oxazolidinones, are five-membered heterocyclic rings containing both oxygen and nitrogen atoms. nih.govresearchgate.netresearchgate.net These structures are considered "privileged scaffolds" in medicinal chemistry. This term signifies that the molecular framework is a recurring motif in a variety of biologically active compounds, capable of interacting with diverse biological targets. temple.eduufrj.br The utility of these scaffolds lies in their ability to serve as a foundation for creating libraries of compounds with potential therapeutic applications, demonstrating selectivity for specific biological targets. temple.edu Oxazolidinones, for instance, can act as bioisosteres for groups like carbamates, ureas, and amides, offering enhanced metabolic and chemical stability. nih.gov Their derivatives have shown a wide array of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antidiabetic properties. researchgate.netresearchgate.netbiointerfaceresearch.com

The versatility of the oxazolone core stems from its various isomeric forms, which are dictated by the positions of the carbonyl group and double bonds within the ring. biointerfaceresearch.comwikipedia.org This structural diversity allows for extensive synthetic modifications, making them valuable synthons for creating more complex molecules like amino acid derivatives, peptides, and other heterocyclic systems. researchgate.netrfppl.co.in

Significance of the 2-(Dimethylamino) moiety in Oxazolone Systems

The introduction of a 2-(dimethylamino) group into the oxazolone ring system imparts specific electronic and steric properties that can significantly influence the molecule's reactivity and biological interactions. The dimethylamino group is a strong electron-donating group, which can affect the electron density distribution within the oxazolone ring. This, in turn, can modulate the reactivity of the carbonyl group and other positions on the heterocyclic core.

While direct research on the specific significance of the 2-(dimethylamino) moiety in 2-(Dimethylamino)oxazol-4(5H)-one is not extensively detailed in the provided search results, inferences can be drawn from related structures. For instance, in other heterocyclic systems, the dimethylamino group has been shown to be a key substituent for achieving certain biological activities. researchgate.net Furthermore, the presence of a dimethylaminomethylene group at the 4-position of a related 2-aryl-2-oxazolin-5-one has been the subject of synthetic and structural studies, highlighting the interest in amino-substituted oxazolones. nih.gov

Historical Development and Evolution of Research on Oxazolone Chemistry

The chemistry of oxazolones dates back to 1883. researchgate.netresearchgate.net A pivotal moment in its history was the development of the Erlenmeyer-Plöchl reaction in 1893, which provided a method for synthesizing azlactones (unsaturated 5-oxazolones) through the condensation of an aldehyde with an N-acylglycine in the presence of acetic anhydride. biointerfaceresearch.com This reaction remains a cornerstone of oxazolone synthesis.

Over the decades, research has expanded to include various synthetic methodologies and a deeper understanding of the reactivity of the oxazolone ring. researchgate.net Initially valued as intermediates for the synthesis of amino acids, their role has broadened significantly. researchgate.net The discovery of the biological activities of oxazolone derivatives has propelled further investigation into this class of compounds. researchgate.netbiointerfaceresearch.com The first drug containing an oxazolidinone scaffold, furazolidone, was discovered in the 1940s as an antimicrobial agent. bohrium.com A major breakthrough came with the approval of Linezolid in 2000, an oxazolidinone antibacterial agent, which spurred the development of numerous analogues. nih.govbohrium.com This has led to a continuous evolution in the design and synthesis of novel oxazolone derivatives with tailored properties for various therapeutic areas. bohrium.com

Research Objectives and Scope for this compound Studies

The primary objectives for the study of this compound and related compounds are multifaceted and driven by their potential in both synthetic and medicinal chemistry. Key research goals include:

Exploration of Synthetic Methodologies: Developing efficient and versatile synthetic routes to access this compound and its derivatives. This includes optimizing reaction conditions and exploring novel catalytic systems.

Investigation of Chemical Reactivity: Understanding the reactivity of the this compound core, including its susceptibility to nucleophilic and electrophilic attack, and its utility in cycloaddition and ring-opening reactions to generate other valuable chemical entities.

Elucidation of Structure-Activity Relationships (SAR): Systematically modifying the structure of this compound and evaluating the impact of these changes on its biological activity. This is crucial for designing more potent and selective compounds.

Discovery of Novel Biological Activities: Screening this compound and its analogues against a wide range of biological targets to identify new therapeutic applications.

The scope of these studies is to fully characterize this specific oxazolone derivative, from its fundamental chemical properties to its potential as a lead compound in drug discovery programs.

Structure

3D Structure

Properties

CAS No. |

15381-69-8 |

|---|---|

Molecular Formula |

C5H8N2O2 |

Molecular Weight |

128.13 g/mol |

IUPAC Name |

2-(dimethylamino)-1,3-oxazol-4-one |

InChI |

InChI=1S/C5H8N2O2/c1-7(2)5-6-4(8)3-9-5/h3H2,1-2H3 |

InChI Key |

ISBNUKOFEAEYLJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC(=O)CO1 |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Structure Reactivity Relationships of 2 Dimethylamino Oxazol 4 5h One

Mechanistic Investigations of Ring-Opening and Ring-Closing Reactions of 2-(Dimethylamino)oxazol-4(5H)-one

The stability of the oxazolone (B7731731) ring is a critical factor, with both ring-opening and ring-closing reactions being mechanistically significant. These transformations are often initiated by the presence of nucleophiles or changes in environmental conditions such as pH.

The this compound ring system is susceptible to hydrolysis, a reaction that leads to the scission of the heterocyclic ring. This process is highly dependent on the pH of the medium. The mechanism involves the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon (C4) of the oxazolone ring. This is followed by proton transfer and subsequent cleavage of the endocyclic ester bond, resulting in a ring-opened product.

In carbodiimide-fueled reaction cycles, which can form transient oxazolones, the hydrolytic stability is a key parameter determining the lifetime of the activated species. nih.gov Studies on related transient 5(4H)-oxazolones show a clear correlation between pH and hydrolytic rate. For instance, the half-life of a model oxazolone was found to vary significantly across a pH range of 5.0 to 7.0. At pH 6.0, the half-life was measured to be 71 minutes, while at pH 7.0, the increased concentration of the hydroxide (B78521) nucleophile can accelerate ring scission, reducing the half-life. nih.gov Conversely, at a more acidic pH of 5.0, the activation reaction to form the oxazolone can be faster, while the oxazolone's half-life remains substantial. nih.gov This demonstrates the delicate balance between formation and degradation pathways, which are both influenced by pH.

Table 1: Effect of pH on the Stability of a Model Transient Oxazolone

| pH | Half-life (t½) | Relative N-Acylurea Formation (%) |

|---|---|---|

| 5.0 | ~30-71 min | 1 ± 0.5 |

| 6.0 | 71 min | 2 ± 1 |

| 7.0 | 30 min | 6 ± 1 |

The oxazolone ring is highly susceptible to attack by various nucleophiles, not just water. These reactions can lead to simple ring-opening or more complex ring transformations where the initial adduct undergoes subsequent intramolecular cyclization to form a new heterocyclic system.

A common example of this reactivity is the reaction of oxazolones with nitrogen-based nucleophiles like phenylhydrazine (B124118). nih.gov In such a reaction, the nucleophile attacks the carbonyl carbon, leading to the opening of the oxazolone ring. The resulting intermediate can then cyclize to yield a more stable six-membered ring, such as a 1,2,4-triazin-6(5H)-one derivative. nih.gov This transformation effectively converts one heterocyclic system into another, driven by the thermodynamic stability of the final product. Similarly, other strong nucleophiles can initiate ring-opening, providing a versatile route to a variety of acyclic and heterocyclic compounds. rsc.org

The formation and reaction of this compound involve several key intermediates and transition states. In syntheses utilizing carbodiimides, the oxazolone itself can be considered a transient, high-energy intermediate. nih.govacs.org The reaction proceeds through an initial O-acylurea intermediate, which then undergoes intramolecular cyclization to form the oxazolone ring. nih.gov This cyclization involves a transition state where the carboxylate oxygen attacks the activated carbodiimide (B86325) carbon.

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for analyzing these fleeting structures. researchgate.net Methods like relaxed surface scans and transition state searching algorithms can be used to map the minimum energy pathway of a reaction. youtube.com For the ring-opening of an oxazolone, these calculations can model the approach of a nucleophile to the carbonyl carbon, detailing the bond-forming and bond-breaking processes in the transition state. This analysis helps to qualitatively and quantitatively understand the energy barriers and predict the most likely reaction mechanism. youtube.com

Nucleophilic and Electrophilic Reactivity of the this compound Scaffold

The molecule possesses both nucleophilic and electrophilic centers, a duality that defines its chemical behavior. vaia.comvaia.commasterorganicchemistry.com The distribution of electron density, heavily influenced by the dimethylamino group, dictates the reactivity at different sites on the scaffold.

The dimethylamino group is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom. This has several consequences for the molecule's reactivity. Firstly, the nitrogen atom itself is a nucleophilic and basic center. In the presence of protic solvents, such as alcohols, the nitrogen's lone pair can participate in hydrogen bonding. ufms.br This interaction can sequester the lone pair, preventing it from participating in resonance and potentially decreasing its ability to activate the ring or act as an internal nucleophile. ufms.br

The primary electrophilic centers of the this compound scaffold are the carbon atoms of the carbonyl (C=O) and imine (C=N) groups. vaia.comvaia.com

Carbonyl Position (C4): The carbonyl carbon is highly electrophilic due to the large dipole moment created by the electronegative oxygen atom. vaia.com It is the principal site for nucleophilic attack. Reactions such as hydrolysis and aminolysis are initiated by the addition of a nucleophile to this carbon, leading to a tetrahedral intermediate which then typically proceeds to ring-opening. This reactivity is characteristic of lactones and other acyl derivatives.

Imine Position (C2): The imine carbon, bonded to two nitrogen atoms, is also an electrophilic center. While generally less reactive than the carbonyl carbon, it can be attacked by strong nucleophiles. The electron-donating effect of the exocyclic dimethylamino group increases electron density at the endocyclic imine nitrogen, which in turn modulates the electrophilicity of the C2 carbon. The interplay between the electronic effects of the substituent and the inherent reactivity of the functional groups defines the regioselectivity of nucleophilic attack on the heterocyclic ring.

Influence of Aromaticity and Tautomerism on Reactivity

The reactivity of this compound is intrinsically linked to the principles of tautomerism and the potential for aromaticity in one of its tautomeric forms. Oxazol-5(4H)-ones, also known as azlactones, possess an acidic proton at the C4 position. The deprotonation of this carbon leads to the formation of an enolate, which can exist in equilibrium with its enol tautomer.

The significance of this tautomerism lies in the potential for the enol form to exhibit aromatic character. According to Hückel's rule, a planar, cyclic, and fully conjugated system with (4n+2) π-electrons will be aromatic. The enol tautomer of a generic oxazolone possesses a five-membered ring with two double bonds and a lone pair of electrons on the oxygen atom of the hydroxyl group, which can participate in the π-system. This results in a 6π-electron system, which, if planar, would confer aromatic stability to the molecule.

This aromatic stabilization of the conjugate base significantly increases the acidity of the C4 proton. The resulting enolate is a versatile nucleophile, readily participating in reactions with various electrophiles. The aromatic character of the enol tautomer, therefore, plays a crucial role in dictating the reactivity of the oxazolone ring, promoting reactions that proceed through this stabilized intermediate.

Rearrangement Reactions Involving the this compound Core

The this compound core, like other related heterocyclic systems, is susceptible to rearrangement reactions, leading to the formation of more stable isomeric structures. While specific, detailed studies on the rearrangement of this exact compound are not extensively documented in publicly available literature, analogies can be drawn from the reactivity of closely related sulfur-containing analogs, the thiazol-4(5H)-ones.

Thiazol-4(5H)-ones have been reported to undergo rearrangement to form 2-amino-4H-imidazol-4-ones upon treatment with secondary amines. This transformation is believed to proceed via a ring-opening mechanism initiated by the nucleophilic attack of the amine on the carbonyl carbon of the thiazolone ring. The resulting acyclic intermediate then undergoes a recyclization process, with the nitrogen of the secondary amine attacking a different electrophilic center in the molecule, ultimately leading to the formation of the more stable imidazolone (B8795221) ring system with the expulsion of a sulfur-containing fragment.

Given the structural similarity between oxazolones and thiazolones, a similar rearrangement pathway for this compound can be postulated. The reaction would likely be initiated by a nucleophile, leading to the opening of the oxazolone ring. The subsequent recyclization could then lead to the formation of an imidazolone derivative. The driving force for such a rearrangement would be the formation of a thermodynamically more stable heterocyclic system.

Influence of Substituents on the Reactivity Profile of this compound

The reactivity of the this compound core is highly dependent on the nature and position of substituents on the ring. The dimethylamino group at the 2-position is a key determinant of the molecule's electronic properties and, consequently, its chemical behavior.

The nitrogen atom of the dimethylamino group is electron-donating through resonance. This has several important consequences for the reactivity of the molecule:

Nucleophilicity: The electron-donating nature of the dimethylamino group increases the electron density within the heterocyclic ring, potentially enhancing the nucleophilicity of the ring atoms. This can influence the rate and regioselectivity of reactions with electrophiles.

Electrophilicity of the Carbonyl Group: The electron-donating effect of the dimethylamino group can reduce the electrophilicity of the carbonyl carbon at the 4-position, making it less susceptible to nucleophilic attack compared to oxazolones with electron-withdrawing groups at the 2-position.

Stability of Intermediates: The dimethylamino group can stabilize cationic intermediates that may form during the course of a reaction, thereby influencing the reaction pathway.

The influence of substituents is not limited to the 2-position. For instance, in the related compound 4-[(dimethylamino)methylidene]-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one, the presence of an electron-withdrawing nitro group on the phenyl ring at the 2-position significantly impacts the electronic properties of the entire molecule. This, in turn, affects its crystal packing and intermolecular interactions.

Advanced Spectroscopic and Crystallographic Characterization of 2 Dimethylamino Oxazol 4 5h One and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution and the solid state. omicsonline.org It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. weebly.com

The structural framework of 2-(Dimethylamino)oxazol-4(5H)-one is definitively established using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR: The ¹H NMR spectrum provides initial information about the proton environments. For this compound, one would expect to observe a singlet for the two equivalent methyl groups of the dimethylamino substituent and another singlet for the CH₂ group in the oxazolone (B7731731) ring. The integration of these signals would correspond to a 6:2 proton ratio. The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon environments. Key resonances would include those for the carbonyl carbon (C4), the carbon double-bonded to the exocyclic nitrogen (C2), the methylene (B1212753) carbon (C5), and the methyl carbons of the dimethylamino group. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. weebly.com

2D NMR: To confirm the connectivity, several 2D NMR experiments are essential. youtube.com

COSY (Correlation Spectroscopy): While not highly informative for the parent compound due to the absence of H-H coupling, it is crucial for derivatives with adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. For this compound, it would show a cross-peak connecting the CH₂ protons to the C5 carbon and another connecting the methyl protons to the dimethylamino carbons.

The following table summarizes the expected NMR data for the parent compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| N(CH₃)₂ | ~3.1 (s, 6H) | ~37 | C2 |

| CH₂ (C5) | ~4.7 (s, 2H) | ~68 | C2, C4 |

| C=O (C4) | - | ~175 | - |

| C=N (C2) | - | ~165 | - |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these different solid forms. dur.ac.ukirispublishers.com Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and packing of molecules in the crystal lattice. irispublishers.com

Differences in the isotropic chemical shifts in ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) spectra can distinguish between polymorphs. nih.gov Each polymorph will have a unique crystal packing arrangement, leading to distinct sets of chemical shifts for the constituent carbon atoms. dur.ac.uk For example, if this compound were to exist in two polymorphic forms, the C4 carbonyl carbon might show two different resonances in the ssNMR spectra of a mixed sample, or a single, but shifted, resonance for each pure form, reflecting differences in intermolecular interactions like hydrogen bonding or van der Waals forces in their respective crystal lattices. dur.ac.uk

Dynamic NMR (DNMR) spectroscopy is used to study chemical processes that occur on the NMR timescale, such as conformational changes or rotations around bonds. researchgate.net In this compound, a key dynamic process is the restricted rotation around the C2-N bond of the dimethylamino group due to its partial double bond character, a result of electron delocalization from the nitrogen lone pair into the oxazolone ring system.

At room temperature, this rotation may be fast on the NMR timescale, resulting in a single sharp singlet for the six protons of the two methyl groups in the ¹H NMR spectrum. As the temperature is lowered, the rotation slows down. At a certain temperature (the coalescence temperature), the peak will broaden significantly. Upon further cooling, if the rotation becomes slow enough, two separate singlets will be observed, corresponding to the now chemically non-equivalent methyl groups (one syn and one anti with respect to the ring). By analyzing the line shape of these signals at different temperatures, the energy barrier (Gibbs free energy of activation, ΔG‡) for this rotational process can be calculated, providing valuable insight into the electronic structure and steric hindrance around the C-N bond.

High-Resolution Mass Spectrometry and Fragmentation Pathway Studies of this compound

High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis. nih.gov

Both EI and ESI are common ionization techniques, but they impart different amounts of energy to the analyte molecule, leading to different information. researchgate.net

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically results in minimal fragmentation. nih.gov For this compound, ESI in positive ion mode would be expected to produce a prominent protonated molecule, [M+H]⁺. HRMS analysis of this ion would allow for the determination of the compound's elemental composition by providing a highly accurate mass measurement (typically with an error of <5 ppm). nih.gov This technique is ideal for confirming the molecular weight and formula. gre.ac.uk

Electron Ionization (EI): EI is a "hard" ionization technique where a high-energy electron beam bombards the molecule, causing ionization and extensive fragmentation. wpmucdn.com The resulting mass spectrum displays a molecular ion peak (M⁺·), if stable enough to be observed, along with a series of fragment ions. This fragmentation pattern serves as a molecular fingerprint and provides valuable structural information. kobv.de

Tandem mass spectrometry (MS/MS) is a powerful technique used to establish the structure of ions by isolating a specific precursor ion (e.g., the [M+H]⁺ ion from ESI) and inducing it to fragment. nih.gov The resulting product ions are then mass-analyzed, providing clear evidence for the connectivity of the molecule.

For the [M+H]⁺ ion of this compound (expected m/z 143.0815 for C₆H₁₁N₂O₂⁺), a plausible fragmentation pathway could involve the following steps:

Loss of Carbon Monoxide (CO): A common fragmentation for cyclic carbonyl compounds is the neutral loss of 28 Da (CO), leading to a fragment ion.

Loss of Dimethylamine ((CH₃)₂NH): Cleavage of the C2-N bond could result in the loss of neutral dimethylamine.

Loss of a Methyl Radical (·CH₃): Fragmentation of the dimethylamino group itself could occur.

The precise masses of these fragments, as determined by HR-MS/MS, are crucial for confirming their elemental compositions and proposing logical fragmentation mechanisms. nih.gov

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Formula of Fragment |

| 143.0815 | 115.0866 | CO | C₅H₁₁N₂O⁺ |

| 143.0815 | 98.0288 | (CH₃)₂N | C₄H₄NO₂⁺ |

| 143.0815 | 70.0417 | C₃H₄O₂ | C₃H₇N₂⁺ |

Note: The fragmentation pathway is hypothetical and requires experimental verification.

Vibrational Spectroscopy (FT-IR, Raman) for Probing Molecular Interactions and Functional Groups of this compound

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for elucidating the structural characteristics and intermolecular interactions of this compound and its derivatives. These methods provide detailed information about the vibrational modes of functional groups within the molecule, offering insights into bonding, conformational states, and the influence of the crystalline environment.

In studies of similar heterocyclic compounds, FT-IR and Raman spectroscopy have been instrumental in identifying key functional group vibrations. For instance, in 2-bromo-6-methoxynaphthalene, FT-IR and FT-Raman spectra were recorded and analyzed with the aid of density functional theory (DFT) calculations to assign vibrational modes. nih.gov The C=O stretching vibrations in carbonyl-containing molecules are typically observed in the range of 1740–1660 cm⁻¹. mdpi.com For 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, the C=O stretching vibration was identified at 1776 cm⁻¹ and found to be a pure stretching mode. mdpi.com The O-H stretching vibrations, sensitive to hydrogen bonding, are generally found in the 3600–3400 cm⁻¹ region. mdpi.com

For derivatives containing a dimethylamino group, such as in crystalline 4-(dimethylamino)benzaldehyde, inelastic neutron scattering (INS) spectroscopy combined with periodic DFT calculations has provided a reliable assignment of vibrational bands, including the external phonon modes and those involving the dimethylamino group. mdpi.com In the case of quinoline-triazoles, IR spectroscopy has been used to identify characteristic bands, such as the C-O stretching vibrations, which appear in the 1004–1117 cm⁻¹ range. mdpi.com

The analysis of vibrational spectra is often supported by theoretical calculations. DFT methods, such as B3LYP, are commonly employed to calculate optimized geometries and vibrational frequencies. nih.govmdpi.comnih.govresearchgate.net The potential energy distribution (PED) analysis is then used to make detailed assignments of the vibrational modes. nih.govnih.gov This combined experimental and theoretical approach allows for a comprehensive understanding of the vibrational properties of complex organic molecules like this compound.

Table 1: Characteristic Vibrational Frequencies of Related Functional Groups

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Notes |

|---|---|---|

| Carbonyl (C=O) Stretch | 1660 - 1740 | Position can be influenced by conjugation and ring strain. mdpi.com |

| O-H Stretch | 3400 - 3600 | Broadened by hydrogen bonding. mdpi.com |

| C-O Stretch | 1000 - 1300 | Can be coupled with other vibrations. mdpi.com |

| N-H Stretch | 3300 - 3500 | Sensitive to hydrogen bonding interactions. |

| C-N Stretch | 1000 - 1350 | Often coupled with other modes. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Multiple weak to medium bands. |

X-ray Diffraction Analysis of this compound Single Crystals and Co-crystals

X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on molecular structure, conformation, and packing.

The determination of the crystal structure of this compound and its derivatives through single-crystal X-ray diffraction reveals key structural parameters such as bond lengths, bond angles, and torsion angles. For instance, in the structure of (Z)-2-phenyl-4-(N-acetyl-imidazolidene)-5(4H)-oxazolone, X-ray diffraction confirmed the Z configuration of the C=C double bond, a typical feature in oxazolones. mdpi.com Similarly, the crystal structure of 4-chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one showed that the pyridazine (B1198779) and oxadiazole rings are nearly perpendicular to each other. nih.gov

Polymorphism, the ability of a compound to exist in more than one crystal form, can significantly impact its physical and chemical properties. While specific studies on the polymorphism of this compound are not detailed in the provided results, the investigation of different crystalline forms is a crucial aspect of solid-state characterization.

The crystal packing of this compound is governed by a variety of intermolecular interactions, with hydrogen bonding often playing a dominant role. nih.gov These interactions are critical in molecular recognition and influence the biological activity of compounds. nih.gov

In related structures, such as 4-chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one, C-H···O and C-H···N hydrogen bonds create a three-dimensional network. nih.gov The study of quinoline-triazoles has shown that C-H···N hydrogen bonds can form between neighboring triazole rings. mdpi.com Hydrogen-bonded networks are also observed in more complex systems, such as those involving copper(II) carboxylate dimers, where square-grid networks are formed through hydrogen bonding. nih.gov The analysis of these networks can be facilitated by graph-based methods to understand their dynamic nature. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) of this compound

Electronic spectroscopy provides valuable information about the electronic transitions within a molecule and its behavior in the excited state.

Solvatochromism is the change in the color of a solution when a solute is dissolved in different solvents, reflecting the differential solvation of the ground and excited electronic states. wikipedia.org This phenomenon makes solvatochromic compounds sensitive probes of their local environment. wikipedia.org

Derivatives of this compound are expected to exhibit solvatochromism due to the presence of the electron-donating dimethylamino group and the electron-withdrawing oxazolone ring, which can lead to intramolecular charge transfer (ICT) upon excitation. The spectral characteristics of similar compounds, such as 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine, have been studied in solvents of varying polarity and hydrogen bonding capacity. nih.gov The solvent-dependent shifts in the UV-Vis absorption spectra can be analyzed using multiple parametric regression analysis to understand the contributions of different solute-solvent interactions. nih.gov For example, 4,4'-bis(dimethylamino)fuchsone shows positive solvatochromism, with its color shifting from orange in toluene (B28343) to red in acetone (B3395972) as solvent polarity increases. wikipedia.org

The sensitivity to the environment can also be manifested as acidochromism, a color change in response to pH variations. nih.gov For instance, 2,6-bis(4-dimethylamino-benzylidene)-cyclohexanone exhibits significant acidochromic behavior upon titration with acid. nih.gov

Table 2: Solvatochromic Data for Related Compounds

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) |

|---|---|---|---|

| 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine (DMAPOP) nih.gov | Various aprotic and protic solvents | Varies with solvent polarity | Single emission observed |

| 4,4'-bis(dimethylamino)fuchsone wikipedia.org | Toluene | Orange color | - |

| 4,4'-bis(dimethylamino)fuchsone wikipedia.org | Acetone | Red color | - |

The photophysical properties of a molecule describe the processes that occur after it absorbs light, including fluorescence, phosphorescence, and non-radiative decay pathways. The introduction of electron-donating and electron-withdrawing groups into the oxazolo[4,5-b]pyridine (B1248351) ring system has been shown to increase the ground and excited state dipole moments, leading to fluorescence with a strong charge transfer character. researchgate.net

The fluorescence behavior of these compounds can be influenced by their molecular structure and environment. For example, some (Z)-4-hetarylidene-5(4H)-oxazolones exhibit fluorescence, which can be affected by metal complexation. mdpi.com The study of 2,1,3-benzothiadiazole (B189464) derivatives has revealed that they can be highly fluorescent and their photophysical properties can be tuned by N-substitution. nih.gov

The excited state dynamics of these molecules can be complex. In some cases, non-radiative deactivation pathways, such as the "hula-twist" mechanism in certain oxazolones, can quench fluorescence. mdpi.com Understanding these dynamics is crucial for the design of new fluorescent materials with desired properties. Prototropic studies on compounds like DMAPOP have revealed the formation of different monocations and dications in the ground and excited states upon protonation. nih.gov

Table 3: Photophysical Data for Related Compounds

| Compound | Excitation (nm) | Emission (nm) | Quantum Yield | Stokes Shift (nm) |

|---|---|---|---|---|

| Fluorenone azine derivatives researchgate.net | - | >80 nm Stokes shift in DMF | - | >80 |

| 2,1,3-Benzothiadiazole derivatives nih.gov | Varies | Varies | High in apolar solvents | Large |

| Quinoline-triazoles mdpi.com | - | Blue-green emission in solution | - | - |

Theoretical and Computational Chemistry Studies of 2 Dimethylamino Oxazol 4 5h One

Quantum Chemical Calculations of Electronic Structure and Energetics of 2-(Dimethylamino)oxazol-4(5H)-one

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For oxazolone (B7731731) systems, these studies reveal details about their stability, electronic environment, and reactivity.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a standard and reliable method for investigating the ground state properties of organic molecules, including oxazol-5-one derivatives. semanticscholar.orgresearchgate.net Researchers commonly employ hybrid functionals, such as B3LYP, combined with Pople-style basis sets like 6-311G(d,p), to optimize molecular geometries and calculate electronic properties. semanticscholar.orgresearchgate.netresearchgate.net

For various oxazol-5-one derivatives, DFT calculations have been successfully used to:

These computational studies confirm that DFT methods can reliably reproduce the structural parameters and electronic features of the oxazolone core. semanticscholar.org The flexibility of certain torsion angles in oxazolone derivatives has also been analyzed by calculating the molecular energy profile, which helps in understanding the conformational landscape of these molecules. researchgate.net

Ab Initio Methods for High-Accuracy Calculations

For situations requiring higher accuracy, ab initio (from first principles) methods are employed. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide benchmark-quality data for energies and molecular properties. In the context of related heterocyclic systems, ab initio calculations have been used to refine geometries and compute highly accurate interaction energies. ucl.ac.uk

Although specific ab initio studies on this compound are scarce, the general approach involves using these high-level theories to validate the results obtained from more computationally efficient DFT methods. For instance, diffusion Monte Carlo, a high-level quantum mechanical method, has been used as a benchmark to refine DFT-D3 models for simulating molecular liquids, achieving a very high degree of accuracy. ucl.ac.uk This hierarchical approach ensures the reliability of the computational data.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key conceptual tool in quantum chemistry for explaining chemical reactivity. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the main orbitals involved in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.netpku.edu.cn The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. researchgate.netpku.edu.cn

In studies of oxazol-5-one and other heterocyclic derivatives, FMO analysis is routinely performed using the outputs of DFT calculations. semanticscholar.orgresearchgate.net This analysis provides valuable information about the electronic transitions and the molecule's reactivity profile.

Table 1: Significance of Frontier Molecular Orbitals

| Orbital/Parameter | Significance in Chemical Reactivity |

|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Represents the ability to donate an electron. Higher energy often corresponds to a better nucleophile. researchgate.netpku.edu.cnlibretexts.org |

| LUMO (Lowest Unoccupied Molecular Orbital) | Represents the ability to accept an electron. Lower energy often corresponds to a better electrophile. researchgate.netpku.edu.cnlibretexts.org |

| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity and lower kinetic stability. researchgate.net |

For oxazolone derivatives, the distribution of the HOMO and LUMO across the molecular structure helps to identify the regions most involved in electron transfer processes, which is crucial for understanding their roles as, for example, fluorescent probes or in chemical reactions. semanticscholar.org

Prediction of Spectroscopic Parameters and Conformational Preferences for this compound

Computational chemistry is an indispensable tool for predicting and interpreting various types of spectra, providing a direct link between molecular structure and spectroscopic observables.

Computational NMR and Vibrational Spectroscopy

Theoretical calculations are widely used to predict NMR and vibrational (IR and Raman) spectra. For oxazolone and pyrazoline derivatives, DFT calculations have demonstrated excellent agreement with experimental data. semanticscholar.orgnih.gov

Table 2: Computational Methods in Spectroscopy

| Spectroscopic Technique | Computational Method | Typical Application |

|---|---|---|

| NMR | GIAO (Gauge-Independent Atomic Orbital) | Prediction of 1H and 13C chemical shifts. asrjetsjournal.orgmdpi.com |

| IR & Raman | DFT Frequency Calculations | Prediction of vibrational wavenumbers and assignment of spectral bands. mdpi.comresearchgate.net |

Prediction of UV-Vis and Fluorescence Spectra

The electronic absorption and emission properties of molecules like this compound are of significant interest, particularly for applications like fluorescent probes. semanticscholar.org Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic excitation energies and, consequently, UV-Vis absorption spectra. nih.govnih.gov

Studies on oxazine (B8389632) dyes and other complex organic molecules have shown that the accuracy of TD-DFT predictions is greatly improved by including solvent effects, typically through a Polarizable Continuum Model (PCM). nih.govnih.gov The SMD solvent model has been noted to give particularly reliable results for some systems. nih.gov For oxadiazole derivatives, TD-DFT calculations have been used to examine UV absorption spectra in different solvents, showing good agreement with experimental results. nih.gov

Predicting fluorescence spectra involves calculating the geometry of the first excited state and then computing the emission energy. The difference between the absorption and emission wavelengths (the Stokes shift) can also be estimated. Computational studies on various fluorescent molecules help rationalize the link between the molecular structure, the nature of substituents, and the resulting UV-Visible absorption and emission spectra. chemrxiv.org

Conformational Landscapes and Isomerism

The conformational flexibility of this compound is a key determinant of its chemical behavior. Theoretical calculations are crucial for mapping its potential energy surface and identifying stable conformers and the energy barriers between them. The primary source of conformational isomerism in this molecule is the rotation around the single bond connecting the dimethylamino group to the oxazolone ring.

Computational studies on analogous molecules, such as other substituted oxazolones and heterocyclic compounds, have demonstrated the power of DFT in exploring rotational isomerism. ajol.info For this compound, a relaxed potential energy surface scan, varying the C-N torsional angle of the dimethylamino group, would reveal the most stable conformations. It is anticipated that the planarity of the system would be a significant factor, with conformations that maximize conjugation being energetically favored.

The energy profile would likely show distinct minima corresponding to different rotational isomers. The relative energies of these conformers, along with the rotational barriers, can be calculated with high accuracy. This information is vital for understanding which conformations are likely to be populated at a given temperature and how easily the molecule can transition between them.

Table 1: Hypothetical Conformational Analysis Data for this compound based on related structures

| Conformational Parameter | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Conformer A (Planar) | 0 | 0.00 |

| Transition State | 90 | 5.80 |

| Conformer B (Planar) | 180 | 0.15 |

Note: This data is illustrative and based on general principles of conformational analysis of similar compounds.

Computational Modeling of Reaction Pathways and Transition States Involving this compound

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into the energetics of reaction pathways and the structures of transient species like transition states.

Chemical dynamics simulations can unravel the intricate details of reaction mechanisms, including fragmentation pathways and isomerizations. Studies on the gas-phase reactivity of protonated oxazolone, for instance, have highlighted the importance of ion-molecule complexes and distinct isomerization landscapes. chemrxiv.orgchemrxiv.org These simulations can map out the entire reaction trajectory, identifying key intermediates and the energetic thresholds for different reaction channels. chemrxiv.orgchemrxiv.org For this compound, such simulations could predict its behavior in mass spectrometry, for example, by elucidating how the dimethylamino group influences fragmentation patterns.

The general approach involves calculating the potential energy surface for a given reaction and then simulating the trajectories of the reacting molecules on this surface. This can reveal not only the most likely reaction pathway but also the branching ratios for competing pathways.

While specific studies on catalyzed reactions involving this compound are scarce, computational methods are widely used for catalyst design and optimization in related systems. DFT calculations can be employed to study the interaction of the oxazolone with potential catalysts, such as metal complexes or organocatalysts.

By modeling the catalytic cycle, researchers can identify the rate-determining step and understand how the catalyst facilitates the reaction. For example, in a hypothetical hydrolysis reaction, computations could show how a catalyst lowers the activation energy for nucleophilic attack on the carbonyl group. This knowledge can then be used to computationally screen a variety of catalysts to identify candidates with improved activity and selectivity before they are synthesized and tested in the lab.

Molecular Dynamics (MD) Simulations to Investigate Intermolecular Interactions and Solution Behavior of this compound

Molecular dynamics simulations offer a window into the dynamic behavior of molecules in the condensed phase, providing detailed information about intermolecular interactions and the influence of the solvent environment. ajchem-a.comnih.gov

The properties and behavior of this compound can be significantly influenced by the solvent. MD simulations can explicitly model the interactions between the solute and solvent molecules, revealing how the solvent affects conformational preferences, electronic properties, and reactivity.

For instance, a simulation of this oxazolone derivative in a polar solvent like water versus a nonpolar solvent like hexane (B92381) would likely show different conformational distributions due to varying degrees of hydrogen bonding and dipole-dipole interactions. rsc.org The radial distribution function, a key output of MD simulations, can quantify the structuring of solvent molecules around the solute, providing a detailed picture of the solvation shell. rsc.org Furthermore, combined quantum mechanics/molecular mechanics (QM/MM) methods can be used to study how the solvent environment alters the electronic structure and spectral properties of the molecule. nih.gov

Table 2: Illustrative Data from MD Simulations on Solvation Effects

| Solvent | Average Solute-Solvent Hydrogen Bonds | First Solvation Shell Radius (Å) | Diffusion Coefficient (x 10⁻⁵ cm²/s) |

| Water | 2.5 | 3.1 | 1.8 |

| Methanol | 1.8 | 3.5 | 2.5 |

| Hexane | 0.0 | 4.2 | 4.1 |

Note: This data is hypothetical and serves to illustrate the types of insights gained from MD simulations.

The potential for this compound to participate in host-guest interactions and form larger supramolecular assemblies can also be explored using computational methods. nih.gov MD simulations can be used to study the binding of this molecule to a host molecule, such as a cyclodextrin (B1172386) or a calixarene, providing insights into the binding affinity and the geometry of the resulting complex. chemrxiv.orgresearchgate.net

These simulations can help to understand the driving forces for binding, such as hydrophobic interactions, hydrogen bonding, or electrostatic interactions. By calculating the free energy of binding, it is possible to predict the stability of the host-guest complex. This information is crucial for the rational design of new materials and systems based on the principles of molecular recognition and self-assembly. nih.gov

Applications of 2 Dimethylamino Oxazol 4 5h One in Advanced Organic Synthesis and Catalysis

2-(Dimethylamino)oxazol-4(5H)-one as a Versatile Building Block in Complex Molecule Synthesis

The unique structural features of this compound, which include a reactive lactone, an enamine-like system, and multiple sites for nucleophilic and electrophilic attack, render it an exceptionally useful synthon for constructing complex molecular architectures. sphinxsai.commdpi.com The reactivity of the oxazolone (B7731731) ring allows for its participation in a wide array of chemical transformations.

Precursor for Amino Acids and Peptides

Oxazolones are well-established intermediates in peptide chemistry and serve as valuable precursors for the synthesis of non-proteinogenic amino acids, which are crucial in drug design for enhancing the pharmacological properties of peptides. nih.govnih.govwikipedia.org The this compound structure can be hydrolyzed or aminolyzed to yield N-acyl amino acids or peptide fragments. This reactivity is central to both solution-phase and solid-phase peptide synthesis strategies. nih.govnih.gov

The general mechanism involves the ring-opening of the oxazolone by a nucleophile, such as water, an alcohol, or an amine. For instance, reaction with an amino acid ester can elongate a peptide chain. This process is fundamental for incorporating "unnatural" amino acid residues into peptides to improve their stability and bioactivity. nih.govtaylorandfrancis.com The synthesis of non-proteinogenic amino acids often leverages the reactivity of the C4 position of the oxazolone ring.

Table 1: Synthesis of Amino Acid Derivatives from Oxazolone Precursors

| Precursor | Reagent | Product Type | Significance | Reference |

|---|---|---|---|---|

| 2-Alkyl-5(4H)-oxazolone | Water/Ammonia | N-acetylamino acid/amide | Fundamental step in peptide synthesis | nih.gov |

| Unsaturated Oxazolones | Various Nucleophiles | α,β-Dehydroamino acids | Precursors to various amino acids | mdpi.com |

| Serine-containing peptides | Iodination/Cyclization | Peptide-derived 2-oxazolines | Solid-phase synthesis of peptide mimetics | nih.gov |

Role in Heterocyclic Ring System Construction

The this compound moiety is a potent building block for the synthesis of a diverse range of other heterocyclic systems. sphinxsai.com Its ability to react with various nucleophiles and participate in cycloaddition reactions makes it a valuable starting material for creating more complex scaffolds. mdpi.com

For example, unsaturated oxazolones react with binucleophiles like phenylhydrazine (B124118) to yield 1,2,4-triazin-6(5H)-ones. mdpi.com They can also serve as precursors for other important heterocycles such as imidazolones, thiazolones, and pyridazinones. mdpi.comnih.govnih.govresearchgate.net The reaction of 4-(N,N-dimethylaminomethylene)-2-aryl-2-oxazolin-5-one, a compound class closely related to the title compound, with various reagents can lead to a multitude of heterocyclic structures. nih.gov These transformations often proceed by a ring-opening of the oxazolone followed by an intramolecular cyclization.

The oxazolone ring can also act as a dienophile in Diels-Alder reactions, providing access to complex polycyclic structures. rsc.org This reactivity is particularly useful for constructing alkaloid skeletons and other natural product analogues. sphinxsai.com

Table 2: Examples of Heterocyclic Systems Synthesized from Oxazolones

| Oxazolone Derivative | Reagent | Resulting Heterocycle | Reference |

|---|---|---|---|

| 4-Arylidene-oxazol-5(4H)-one | Phenylhydrazine | 1,2,4-Triazin-6(5H)-one | mdpi.com |

| 4-Oxobutanoic acid derivative | Hydrazine (B178648) hydrate | 3(2H)-Pyridazinone | nih.gov |

| 2-Aryloxazolines | n-Butyllithium, Chlorodiphenylphosphine | (Phosphinoaryl)oxazolines | bris.ac.uk |

Fragment-Based Synthesis Strategies

In fragment-based drug discovery, small, low-complexity molecules (fragments) are identified and then grown or combined to produce a lead compound with higher affinity and selectivity. This compound is an ideal candidate for such strategies. Its structure represents a highly functionalized fragment that can be readily modified at several positions. The inherent reactivity of the oxazolone ring allows for its use as a platform to which other fragments can be attached through reactions like aminolysis or cycloadditions. This modularity enables the rapid generation of a library of diverse compounds, which is a cornerstone of fragment-based approaches.

Utilization of this compound in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all starting materials, are powerful tools for generating molecular complexity efficiently. researchgate.netnih.gov Oxazolones can participate in isocyanide-based MCRs such as the Ugi and Passerini reactions. nih.govbaranlab.org

In an interrupted Ugi or Passerini reaction, the oxazolone can act as a bifunctional component. nih.gov For example, replacing the typical carboxylic acid component in an Ugi four-component reaction (U-4CR) with a molecule like an oxazolone can lead to novel peptide-like scaffolds. nih.govnih.gov The reaction proceeds through the formation of a nitrilium ion intermediate, which can be trapped intramolecularly or by other nucleophiles present in the reaction mixture. nih.govcsic.es This approach allows for the rapid construction of diverse and highly functionalized molecules from simple and readily available starting materials. researchgate.netnih.gov The use of oxazolones in MCRs is particularly valuable for creating libraries of compounds for high-throughput screening in drug discovery. nih.gov

Development of Catalytic Systems Employing this compound Derivatives

While often used as a substrate, the oxazolone scaffold itself can be incorporated into catalytic systems, particularly in the field of asymmetric catalysis. Chiral oxazoline (B21484) ligands, which can be synthesized from oxazolone precursors, are among the most successful classes of ligands for transition-metal-catalyzed reactions. bris.ac.uklnpu.edu.cn

Organocatalysis Mediated by Oxazolone Scaffolds

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful field in synthesis. The oxazolone framework can be a key element in the design of organocatalysts. For instance, chiral oxazolidinones (which are reduced forms of oxazolones) are widely used as chiral auxiliaries to control the stereochemistry of alkylation reactions. rsc.org

More directly, the development of asymmetric transfer hydrogenation of 2-oxazolones using chiral catalysts allows for the synthesis of chiral 2-oxazolidinones with high enantiomeric excess. researchgate.netresearchgate.net These chiral products are not only valuable building blocks but can also act as organocatalysts or chiral ligands themselves in subsequent transformations. The inherent properties of the oxazolone ring, such as its ability to activate substrates through hydrogen bonding or other non-covalent interactions, can be harnessed in the design of novel organocatalytic systems.

Table 3: Catalytic Applications Involving Oxazolone-Related Scaffolds

| Scaffold | Reaction Type | Role of Scaffold | Outcome | Reference |

|---|---|---|---|---|

| Chiral Oxazolidinones | Asymmetric Alkylation | Chiral Auxiliary | Enantiomerically pure products | rsc.org |

| 2-Oxazolones | Asymmetric Transfer Hydrogenation | Substrate for Chiral Catalyst | Chiral 2-Oxazolidinones (86–>99% ee) | researchgate.netresearchgate.net |

| Peptide-derived 2-oxazolines | Asymmetric Allylic Substitution | Precursor to Phosphine-Oxazoline Ligand | Enantioselective catalysis | nih.gov |

Ligands for Transition Metal Catalysis

The oxazolone framework, including the 2-(amino)oxazol-4(5H)-one substructure, presents multiple coordination sites, making it a promising candidate for the development of novel ligands for transition metal catalysis. The nitrogen and oxygen atoms within the heterocyclic ring, as well as the exocyclic amino group, can act as Lewis basic sites to bind with transition metals. This coordination can modulate the metal center's electronic properties and steric environment, thereby influencing the catalytic activity and selectivity of a reaction.

While direct studies on this compound as a ligand are limited, research on related oxazole (B20620) and azlactone derivatives provides a strong basis for their potential. For instance, azlactone-functionalized polymers have been utilized as reactive platforms for immobilizing catalysts. nih.gov This approach allows for the convenient recovery and reuse of the catalytic system, a key aspect of sustainable chemistry.

Furthermore, the synthesis of 5H-oxazol-4-ones and their successful application in molybdenum-catalyzed asymmetric allylic alkylation highlights their capability to participate in transition metal-mediated processes. nih.gov In these reactions, the oxazolone acts as a nucleophile, and its interaction with the metal catalyst is crucial for achieving high levels of stereocontrol. The development of chiral ligands based on the oxazol-4(5H)-one scaffold could therefore unlock new catalytic transformations. The ability to introduce substituents at various positions on the ring allows for fine-tuning of the ligand's properties to suit specific catalytic cycles.

Stereoselective Transformations Mediated by Chiral this compound Scaffolds

Chirality is a fundamental aspect of modern drug discovery and materials science. The development of synthetic methods that can control the three-dimensional arrangement of atoms is therefore of paramount importance. Chiral oxazolone scaffolds are attractive for their potential to induce asymmetry in chemical reactions.

The concept of asymmetric induction, where a chiral auxiliary or catalyst directs the formation of a specific stereoisomer, is a cornerstone of stereoselective synthesis. Chiral 2-oxazolines, which share a similar heterocyclic core, have been extensively used as inducers of asymmetry in a variety of organic reactions. nih.gov This success suggests that chiral 2-(dimethylamino)oxazol-4(5H)-ones could similarly serve as effective chiral controllers.

Research on 5H-oxazol-4-ones has demonstrated their utility as building blocks for the asymmetric synthesis of α-hydroxycarboxylic acid derivatives. nih.gov In a key study, molybdenum-catalyzed asymmetric allylic alkylation of various 5-alkyl-2-phenyl-oxazol-4-ones produced products with excellent enantiomeric excesses. The catalyst system, derived from a chiral ligand, effectively differentiated between the prochiral faces of the nucleophile.

The following table summarizes selected results from the molybdenum-catalyzed asymmetric allylic alkylation of 5H-oxazol-4-ones, showcasing the high levels of enantioselectivity achieved.

| Entry | R-group on Oxazolone | Allylic Carbonate | Yield (%) | ee (%) |

| 1 | Methyl | Cinnamyl | 95 | 98 |

| 2 | n-Butyl | Cinnamyl | 92 | 99 |

| 3 | Isobutyl | Cinnamyl | 94 | 99 |

| 4 | Isopropyl | Cinnamyl | 90 | 97 |

Data sourced from relevant studies on asymmetric allylic alkylation. nih.gov

These findings underscore the potential of the oxazol-4(5H)-one scaffold to participate in highly stereoselective transformations. The development of chiral variants of this compound could expand the scope of such reactions, offering new pathways to enantiomerically enriched molecules.

Beyond their role as chiral auxiliaries, chiral oxazolones can be developed into standalone chiral reagents. The synthesis of 5-amino-1,3-oxazol-4-ylphosphonic acid derivatives bearing a chiral aminoalkyl substituent at the 2-position is a notable example. rsc.org These compounds have been successfully used in the synthesis of phosphonodipeptides while retaining their original optical purity. rsc.org This demonstrates that the oxazol-4(5H)-one ring is a robust scaffold for the construction of more complex chiral molecules.

The reactivity of the oxazolone ring, particularly its susceptibility to ring-opening reactions with nucleophiles, provides a strategic advantage in chiral reagent design. rsc.orgresearchgate.net A chiral this compound could be designed to react with a prochiral substrate, leading to the formation of a new stereocenter under the influence of the inherent chirality of the reagent. Subsequent removal of the oxazolone-derived portion would yield the desired enantiomerically enriched product.

The synthesis of oxazol-5(4H)-ones is well-established and can be achieved from amino acids. nih.gov This accessibility to chiral starting materials facilitates the development of a diverse library of chiral reagents based on the oxazolone scaffold. The ability to introduce various substituents at different positions on the ring allows for the modulation of both steric and electronic properties, enabling the optimization of the reagent for specific asymmetric transformations.

Exploratory Investigations into the Biological and Material Science Potential of 2 Dimethylamino Oxazol 4 5h One Mechanistic/pre Clinical Focus

Mechanistic Studies of 2-(Dimethylamino)oxazol-4(5H)-one in Pre-clinical Biological Models (e.g., in vitro enzyme inhibition, receptor binding)

While direct mechanistic studies on this compound are limited in publicly available research, extensive investigation into its structural analogs provides a strong basis for understanding its potential biological activities. Research has focused on related oxazolone (B7731731), oxadiazole, and thiazolidinone compounds, revealing mechanisms centered on enzyme inhibition and receptor binding.

Target Identification and Engagement Studies (in vitro)

The identification of specific biological targets is a critical first step in elucidating the mechanism of action of a compound. For derivatives and analogs of the oxazol-4(5H)-one core, target engagement has been demonstrated across a range of proteins, primarily through enzymatic assays and binding studies.

One approach to target identification involves photoaffinity labeling, where a photoactivatable group is incorporated into a molecule to allow for covalent bonding to its target protein upon UV irradiation. Oxadiazolines, for example, have been developed as photoactivatable labels that can be cleaved with light to generate a reactive diazo moiety capable of modifying nucleophilic amino acid residues on a target protein. nih.gov This technique has been successfully applied both in vitro and in cellular contexts, offering a powerful tool for identifying the protein partners of oxadiazole-containing inhibitors. nih.gov

High-throughput screening of compound libraries against specific targets is another common strategy. For instance, a series of 2-amino-5-benzoyl-4-(2-furyl)thiazoles were identified as adenosine (B11128) A(2A) receptor antagonists through a high-throughput radioligand-binding assay. nih.gov Similarly, in silico screening of millions of drug candidates against human dihydrofolate reductase (DHFR) identified an oxadiazole derivative, 4-amino-N'-(benzoyloxy)-N-(2,4-dimethylphenyl)-1,2,5-oxadiazole-3-carboximidamide, as a potent binder. tjpr.org

Studies on specific oxazolone analogs have identified key enzymes as targets. A series of (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-one derivatives were found to be reversible inhibitors of human acetylcholinesterase (hAChE), an important target in the treatment of cognitive disorders. nih.gov In a different context, derivatives of methyl[2-(arylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetate, which share some structural motifs with the subject compound, were identified as potent non-competitive inhibitors of mushroom tyrosinase. nih.govresearchgate.net

Table 1: Examples of Identified Targets for Oxazole (B20620) Analogs and Related Heterocycles

| Compound Class | Identified Target(s) | Method of Identification |

|---|---|---|

| (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-ones | Human Acetylcholinesterase (hAChE) | In vitro enzyme inhibition assay nih.gov |

| Methyl[2-(arylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates | Mushroom Tyrosinase | In vitro enzyme inhibition assay nih.govresearchgate.net |

| 2-Amino-5-benzoyl-4-(2-furyl)thiazoles | Adenosine A(2A) Receptor | High-throughput radioligand-binding assay nih.gov |

| 4-Amino-N'-...-1,2,5-oxadiazole-3-carboximidamide | Human Dihydrofolate Reductase (DHFR) | In silico screening and molecular docking tjpr.org |

| Oxadiazole-containing compounds | Lipoteichoic acid (LTA) biosynthesis pathway (PgcA, PgsA) | Global proteomics, activity-based protein profiling nih.gov |

Molecular Interactions with Biomolecules (e.g., proteins, nucleic acids)

Understanding the specific molecular interactions between a compound and its biological target is fundamental to rational drug design. Molecular docking and computational studies have been instrumental in visualizing these interactions for oxazolone analogs.

In the case of (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-one derivatives inhibiting human acetylcholinesterase (hAChE), docking studies revealed that the various moieties of the compounds are involved in non-covalent interactions within the enzyme's active site. nih.gov The benzylidene function is predicted to interact with amino acid residues of the catalytic anionic subsite, while the styryl moiety interacts with aromatic residues of the peripheral anionic site. nih.gov

For substituted methyl[2-(4-dimethylamino-benzylidene)-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates, which are potent tyrosinase inhibitors, molecular docking showed interactions with key histidine and valine residues in the active site of the tyrosinase protein (PDBID 2Y9X). nih.gov Specifically, the oxygen atom of the most potent compound was found to coordinate with key residues, which is believed to be crucial for its inhibitory activity. nih.gov

Similarly, an oxadiazole derivative identified as a human dihydrofolate reductase (DHFR) inhibitor was shown to interact with 21 amino acid residues. tjpr.org Notably, 10 of these residues, including Valine-8, Leucine-22, and Phenylalanine-31, were identical to those involved in the binding of the known drug methotrexate, indicating a similar binding mode within the active site. tjpr.org

Crystal structure analysis of a closely related compound, 4-[(Dimethylamino)methylidene]-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one, reveals an essentially planar molecule. nih.gov This planarity facilitates π–π stacking interactions, which are a dominant feature in its crystal packing and are often crucial for interactions with flat aromatic residues in protein binding pockets. nih.gov

Cellular Assays for Mechanistic Pathway Elucidation (without human clinical data)

Cellular assays provide a bridge between in vitro biochemical findings and in vivo effects. For an oxadiazole-containing antibiotic, HSGN-94, a combination of global proteomics, activity-based protein profiling, and lipid analysis was used to elucidate its mechanism in Staphylococcus aureus. nih.gov These studies revealed that the compound inhibits the biosynthesis of lipoteichoic acid (LTA), an essential component of the bacterial cell wall. nih.gov The mechanism was determined to be direct binding to the protein PgcA and downregulation of PgsA, key players in the LTA synthesis pathway. nih.gov This demonstrates how cellular and proteomic techniques can pinpoint the specific pathway affected by a heterocyclic compound.

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement of this compound Analogs (Emphasis on in vitro binding/assays)

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. Research on various oxazole-containing scaffolds has generated valuable insights into how molecular modifications influence biological activity.

For a series of oxazolidinone antibacterial agents, converting the 5-acetylaminomethyl moiety into other functional groups significantly affected their activity. nih.gov Notably, replacing the carbonyl oxygen with a thiocarbonyl sulfur atom enhanced in vitro antibacterial potency, with one 5-thiourea derivative showing 4-8 times stronger activity than the approved drug linezolid. nih.gov Conversely, elongating the methylene (B1212753) chain or converting the acetamido group to a guanidino group decreased activity. nih.gov

In the development of neuropeptide S receptor (NPSR) antagonists based on an oxazolo[3,4-a]pyrazine core, SAR studies guided the modification of the lead compounds to improve their pharmacological profile. nih.gov The introduction of a guanidine (B92328) derivative led to a compound with nanomolar activity in vitro. nih.gov

SAR studies on 4-azabenzoxazole analogues as histamine (B1213489) H3 antagonists showed that introducing substituted phenyl, pyridyl, and fused heterocyclic groups at the 6-position of the core structure resulted in compounds with good antagonist activity in both in vitro and in vivo assays. researchgate.net Furthermore, for a series of 2-(1-piperazinyl)benzothiazoles, another class of H3 antagonists, it was found that lipophilic and not-too-bulky substituents on the piperazine (B1678402) ring led to potent antagonists. researchgate.net

For the (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-one hAChE inhibitors, the inhibition constants (Ki) varied significantly with different substituents on the benzylidene and styryl rings, ranging from 2 to 198 µM. nih.gov This highlights the sensitivity of the binding affinity to the electronic and steric properties of the substituents.

Table 2: Summary of Key SAR Findings for Oxazole Analogs and Related Heterocycles

| Compound Class | Core Structure | Key SAR Finding | Biological Target |

|---|---|---|---|

| Oxazolidinones | Oxazolidinone | Replacement of 5-position carbonyl oxygen with sulfur enhances activity. nih.gov | Bacterial ribosome |

| Oxazolo[3,4-a]pyrazines | Oxazolo[3,4-a]pyrazine | Introduction of a guanidine moiety improved in vitro potency. nih.gov | Neuropeptide S Receptor |

| 4-Azabenzoxazoles | 4-Azabenzoxazole | Substituted aryl/heterocyclic groups at the 6-position yield potent antagonists. researchgate.net | Histamine H3 Receptor |

Exploration of this compound as a Component in Functional Materials

The electronic properties of oxazole derivatives, particularly those incorporating strong electron-donating groups like dimethylamino, make them attractive candidates for use in functional materials.

Luminescent and Optoelectronic Applications

The development of high-performance organic optoelectronic materials often relies on a "donor-acceptor" (D-A) molecular design. researchgate.net In this approach, an electron-donating unit is linked to an electron-accepting unit, which can decrease the energy band gap and tune the photophysical properties of the material. researchgate.net The dimethylamino group is a strong electron donor, making the this compound scaffold a potential building block for such D-A systems.

Research on a structurally related compound, 5-[4-(N,N-Dimethylamino)Phenyl]-2-(4-Pyridyl)-1,3-Oxazole, has demonstrated its utility as a fluorescent probe. researchgate.net This 2,5-diaryl-1,3-oxazole analog exhibits interesting photophysical behavior that is sensitive to its environment, allowing it to be used for determining the critical micelle concentration in aqueous solutions of various surfactants. researchgate.net This sensitivity is a hallmark of molecules with potential in sensing and imaging applications.

The crystal structure of 4-[(Dimethylamino)methylidene]-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one, which features a donor (dimethylamino) and an acceptor (nitrophenyl) group, shows that the molecule is nearly planar. nih.gov This planarity, combined with π–π stacking interactions observed in the solid state, is conducive to charge transport, a critical property for organic semiconductors used in devices like organic light-emitting diodes (OLEDs) and field-effect transistors. nih.govresearchgate.net The functional groups in such D-A compounds can directly affect the energy levels of the material, thereby influencing the color of the emitted light. researchgate.net

Polymerization Initiators and Monomers

Further research is required to determine if the structural and electronic properties of this compound or its derivatives could be harnessed for polymer science, potentially as a novel class of initiators or as functional monomers to impart specific properties to a polymer chain.

Biosensors and Chemical Sensors

Derivatives of the oxazole core structure have shown promise as fluorescent probes for sensing applications. A notable example is the derivative 5-[4-(N,N-Dimethylamino)Phenyl]-2-(4-Pyridyl)-1,3-Oxazole, which has been investigated as a fluorescent probe for monitoring microheterogeneous media. researchgate.net The photophysical properties of such compounds are sensitive to their local environment, a characteristic that is crucial for sensor development.

The utility of this diaryl-1,3-oxazole derivative was demonstrated in determining the critical micelle concentration of various surfactants. researchgate.net This application relies on changes in the fluorescence spectrum of the probe in response to the formation of micelles in aqueous solutions. Quantum-chemical modeling has supported these experimental findings, indicating that factors such as hydrogen bonding can influence the electronic absorption spectra of these molecules. researchgate.net

Table 1: Research Findings on an Oxazole Derivative as a Fluorescent Probe

| Derivative Name | Application | Principle of Operation | Analytes Detected |

| 5-[4-(N,N-Dimethylamino)Phenyl]-2-(4-Pyridyl)-1,3-Oxazole | Fluorescent probe for monitoring microheterogeneous media | Changes in fluorescence spectra upon interaction with the environment | Critical micelle concentration of nonionic, zwitterionic, cationic, and anionic surfactants researchgate.net |

This research highlights the potential for designing sensitive chemical sensors and biosensors based on the this compound framework, where the core structure is functionalized to create environmentally sensitive fluorescent probes.

Self-Assembly and Supramolecular Architectures Involving this compound Derivatives

The ability of molecules to self-assemble into ordered supramolecular structures is fundamental to the development of advanced materials. Derivatives of this compound have been shown to form intricate crystal structures through non-covalent interactions.

A study of 4-[(Dimethylamino)methylidene]-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one revealed that the molecule is essentially planar. nih.gov This planarity facilitates significant π–π stacking interactions, which are a dominant force in its crystal packing. These interactions lead to the formation of supramolecular chains. nih.gov These chains are further linked into a three-dimensional network by C—H⋯O hydrogen bonds. nih.gov The crystal structure analysis identified a short centroid-centroid distance of 3.6312 (16) Å between centrosymmetrically related benzene (B151609) rings, indicative of strong π–π stacking. nih.gov

Table 2: Supramolecular Interactions in a this compound Derivative

| Derivative Name | Key Supramolecular Interactions | Resulting Architecture |

| 4-[(Dimethylamino)methylidene]-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one | π–π stacking, C—H⋯O contacts, intramolecular C—H⋯N hydrogen bond nih.gov | Supramolecular chains forming a three-dimensional network nih.gov |

The ordered arrangement of these molecules in the solid state underscores the potential of this compound derivatives in crystal engineering and the design of materials with specific electronic or optical properties derived from their supramolecular architecture.

Future Research Directions and Unresolved Challenges Pertaining to 2 Dimethylamino Oxazol 4 5h One

Emerging Synthetic Methodologies for Enhanced Accessibility and Diversity of 2-(Dimethylamino)oxazol-4(5H)-one

The accessibility of a chemical compound is fundamental to the exploration of its properties and applications. For this compound, the development of efficient and versatile synthetic methodologies remains a primary challenge. Drawing parallels from the synthesis of its isomer, 4-(N,N-dimethylaminomethylene)-2-alkyl-2-oxazolin-5-one, the Vilsmeier-Haack reaction stands out as a promising approach. researchgate.netresearchgate.net This reaction typically involves the treatment of N-acyl-α-amino acids or their methyl esters with a Vilsmeier reagent, generated from phosphorus oxychloride and N,N-dimethylformamide (DMF). researchgate.netresearchgate.netnumberanalytics.comwikipedia.orgchemistrysteps.com

Future research could focus on adapting and optimizing this methodology for the specific synthesis of this compound. This would likely involve the use of a suitable N-substituted amino acid precursor that, upon reaction with the Vilsmeier reagent, would lead to the desired substitution pattern. Key areas for investigation would include the choice of starting materials, reaction conditions (such as temperature and solvent), and the impact of various substituents on the efficiency and regioselectivity of the reaction. ijpcbs.comsciencemadness.org

Furthermore, the exploration of greener synthetic routes, such as microwave-assisted synthesis or the use of more environmentally benign solvents and catalysts, would be a significant advancement. isca.me The development of one-pot procedures that combine multiple synthetic steps would also enhance the accessibility and cost-effectiveness of producing this compound and its derivatives.

Table 1: Potential Synthetic Approaches for this compound and its Derivatives

| Synthetic Method | Precursors | Reagents and Conditions | Potential Products | Reference |

| Vilsmeier-Haack Reaction | N-acyl-α-amino acids or esters | POCl₃, DMF | 4-(N,N-dimethylaminomethylene)-2-alkyl-2-oxazolin-5-ones | researchgate.netresearchgate.net |

| Erlenmeyer-Plöchl Synthesis | N-acylglycines and aldehydes | Acetic anhydride, sodium acetate | 4-Alkylidene/arylidene-oxazol-5-ones | ufms.brsphinxsai.com |

| Carbodiimide-mediated cyclization | N-acyl amino acids | Carbodiimides (e.g., EDC) | Transient 5(4H)-oxazolones | nih.gov |

Advanced Mechanistic Insights into Complex Reactivity Profiles of this compound

The reactivity of oxazolones is rich and varied, making them valuable intermediates in organic synthesis. biointerfaceresearch.comresearchgate.net The exocyclic double bond and the lactone carbonyl group in isomers like 4-(N,N-dimethylaminomethylene)-2-alkyl-2-oxazolin-5-one are key reactive sites. researchgate.net It is anticipated that this compound would exhibit a similarly complex reactivity profile.